molecular formula C24H46O12 B3119963 PEG methacrylate CAS No. 25736-86-1

PEG methacrylate

Cat. No.: B3119963
CAS No.: 25736-86-1
M. Wt: 526.6 g/mol
InChI Key: ANVPMFOXHJVWBT-UHFFFAOYSA-N
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Description

Polyethylene glycol methacrylate (PEG methacrylate) is a synthetic polymer derived from polyethylene glycol (PEG) functionalized with methacrylate groups. This modification enables covalent crosslinking via photopolymerization or radical-initiated reactions, forming hydrogels with tunable mechanical properties and biocompatibility . This compound is widely used in biomedical applications, including tissue engineering, drug delivery, and 3D bioprinting, due to its hydrophilic nature, adjustable mesh size, and compatibility with natural polymers like gelatin methacrylate (GelMA) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Polyethylene glycol methacrylate can be synthesized through several methods, including atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization. These methods allow for precise control over the molecular weight and structure of the resulting polymer. For example, ATRP involves the use of a macroinitiator, such as polyethylene glycol bromide, and a catalyst like copper bromide in the presence of a ligand . The reaction is typically carried out at elevated temperatures to ensure complete polymerization.

Industrial Production Methods: In industrial settings, polyethylene glycol methacrylate is produced through large-scale polymerization processes. These processes often involve the use of continuous reactors to maintain consistent reaction conditions and high yields. The polymerization is typically carried out in the presence of inhibitors like hydroquinone to prevent premature polymerization during storage and handling .

Chemical Reactions Analysis

Types of Reactions: Polyethylene glycol methacrylate undergoes various chemical reactions, including polymerization, nucleophilic substitution, and hydrolysis. The methacrylate group is highly reactive and can participate in radical polymerization to form cross-linked networks or copolymers .

Common Reagents and Conditions: Common reagents used in the reactions of polyethylene glycol methacrylate include radical initiators like azobisisobutyronitrile (AIBN) for polymerization and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as inert atmospheres and specific temperature ranges, to ensure high efficiency and yield .

Major Products: The major products formed from the reactions of polyethylene glycol methacrylate include hydrogels, copolymers, and functionalized polymers. These products are characterized by their unique properties, such as high water absorption, biocompatibility, and mechanical strength .

Scientific Research Applications

Biomedical Applications

1.1 Drug Delivery Systems

PEGMA is extensively utilized in the development of drug delivery systems due to its biocompatibility and ability to form hydrogels. These hydrogels can encapsulate therapeutic agents and release them in a controlled manner.

  • Case Study: Hydrolyzable Microspheres
    A study demonstrated the preparation of PEGMA-based hydrolyzable microspheres using poly(lactide-co-glycolide) as a crosslinker. These microspheres exhibited rapid degradation in physiological conditions and minimal cytotoxicity, making them suitable for injectable drug delivery applications .

1.2 Tissue Engineering

PEGMA hydrogels are also employed in tissue engineering for their tunable mechanical properties and biocompatibility. They can support cell adhesion and proliferation, which is crucial for tissue regeneration.

  • Case Study: Injectable Hydrogels for Cartilage Regeneration
    Research on injectable PEG methyl ether methacrylate (PEGMEM) hydrogels showed that they possess viscoelastic properties ideal for cartilage regeneration. The study indicated that these hydrogels could be modified to enhance their biocompatibility and mechanical strength .

Material Science Applications

2.1 Smart Coatings

PEGMA is incorporated into smart coatings that respond to environmental stimuli such as temperature or pH changes. These coatings can be used in various applications, including sensors and protective surfaces.

  • Case Study: Multifunctional Smart Coatings
    A study developed multifunctional smart coatings using PEGMA that exhibited electroactive and fluorescent properties, enabling applications in wearable technology for motion monitoring .

2.2 Biodegradable Materials

The addition of PEGMA to biodegradable polymers enhances their mechanical properties and degradation rates, making them suitable for environmentally friendly packaging solutions.

  • Data Table: Mechanical Properties of Blend Films
Polymer CompositionTg (°C)Tm (°C)Degradation Time (days)
PVA/Starch48.4190.914
PVA/Starch/PEGMA84.8209.310

This table illustrates how incorporating PEGMA into polyvinyl alcohol/starch blends improves thermal stability and reduces degradation time, enhancing the material's usability in various applications .

Advanced Functional Materials

3.1 Thermoresponsive Polymers

PEGMA-based polymers are being explored for their thermoresponsive behavior, which can be manipulated by altering their molecular weight and chemical structure.

  • Case Study: Library of Thermoresponsive Homopolymers
    A comprehensive study synthesized a library of thermoresponsive PEG-based methacrylate homopolymers to investigate how variations in molar mass affect their cloud point behavior, revealing potential applications in drug delivery where temperature sensitivity is crucial .

Mechanism of Action

The mechanism of action of polyethylene glycol methacrylate involves its ability to form cross-linked networks through radical polymerization. The methacrylate group reacts with radical initiators to form a polymer chain, while the polyethylene glycol segment provides hydrophilicity and flexibility . This combination allows the compound to create hydrogels with high water content and mechanical strength, making it suitable for various biomedical applications.

Comparison with Similar Compounds

PEG Dimethacrylate (PEGDMA)

  • Structure : PEGDMA contains two methacrylate groups per PEG chain, enabling higher crosslinking density compared to PEG methacrylate.
  • Key Properties :
    • Higher mechanical strength due to increased crosslinking .
    • Faster degradation in aqueous environments compared to this compound .
  • Applications: Used in vascular tissue engineering to create nanopatterned substrates with controlled elasticity .

Oligo(Ethylene Glycol) Methacrylate (OEGMA)

  • Structure : A PEG analog with shorter ethylene glycol (EG) repeat units and methacrylate termini.
  • Key Properties :
    • Adjustable lower critical solution temperature (LCST) when copolymerized with MEO2MA (2-(2-methoxyethoxy) ethyl methacrylate), enabling thermoresponsive behavior .
    • Similar biocompatibility to PEG but with enhanced control over polymer phase transitions .
  • Applications : Drug delivery systems responsive to physiological temperature changes .

Poly(2-Hydroxyethyl Methacrylate) (PHEMA)

  • Structure : Contains hydroxyl groups instead of PEG chains.
  • Key Properties :
    • High hydrophilicity and protein resistance comparable to PEG .
    • Lacks PEG’s tunable LCST but can be functionalized with drugs or targeting molecules .
  • Applications : Coating materials for medical devices to prevent biofouling .

Gelatin Methacrylate (GelMA)

  • Structure : Gelatin modified with methacrylate groups.
  • Key Properties :
    • Combines PEG-like crosslinking with natural ECM-mimetic bioactivity .
    • Lower mechanical strength than this compound but superior cell adhesion .
  • Applications : Hybrid hydrogels for encapsulating stem cells or endothelial cells .

Poly(Oligoethylene Glycol Methacrylate) (POEGMA)

  • Structure : Branched this compound with tunable side-chain lengths.
  • Key Properties :
    • Enables hyperbranched or linear architectures via controlled radical polymerization .
    • Adjustable swelling and degradation by varying PEG side-chain length .
  • Applications : Tissue engineering scaffolds with programmable degradation rates .

Research Findings and Trends

  • Hybrid Systems : this compound is often combined with GelMA to balance mechanical properties and bioactivity. For example, PEGDMA-GelMA composites show enhanced endothelial cell alignment compared to pure this compound .
  • Thermoresponsive Applications : OEGMA-based copolymers outperform this compound in applications requiring temperature-dependent sol-gel transitions .
  • Degradation Control : POEGMA’s adjustable architecture provides better control over hydrogel degradation than linear this compound .

Biological Activity

Polyethylene glycol methacrylate (PEGMA) is a versatile compound widely used in biomedical applications due to its biocompatibility and ability to form hydrogels. This article explores the biological activity of PEGMA, focusing on its cytotoxicity, drug delivery capabilities, and potential applications in tissue engineering.

1. Cytotoxicity Studies

Cytotoxicity is a critical factor in evaluating the safety of PEGMA for biomedical applications. Recent studies have highlighted varying levels of cytotoxicity associated with different molecular weights of PEG derivatives.

Table 1: Cytotoxicity of PEG Derivatives

CompoundIC50 (mg/mL) to HeLa CellsIC50 (mg/mL) to L929 Cells
mPEGMA-5004.75.3
mPEGMA-95020.821.7
mPEGA-4800.20.1

The study indicated that lower molecular weight PEG derivatives, such as mPEGMA-500, exhibited significant cytotoxicity compared to higher molecular weight variants like mPEGMA-950, which demonstrated much lower toxicity at similar concentrations . The findings underscore the importance of molecular weight and chain end groups in determining the biocompatibility of PEG-based materials.

2. Drug Delivery Applications

PEGMA has shown promise in enhancing drug delivery systems, particularly in bone cements used for localized chemotherapy.

Case Study: Methotrexate Elution from Bone Cement

A study investigated the effect of incorporating PEG into bone cement formulations on the elution rates of methotrexate, a chemotherapeutic agent. The results showed that increasing concentrations of PEG significantly improved drug elution rates:

  • Cumulative Elution Rates : Increased by 40%-54% with the highest PEG concentrations compared to controls.
  • Bone Cement Types : Variations in elution rates were observed depending on the specific type of bone cement used.

This study suggests that PEG can be effectively utilized as a soluble filler to enhance drug release profiles without compromising the mechanical properties of bone cements .

3. Hydrogel Formation and Properties

PEGMA is also integral in forming hydrogels that can be tailored for specific biomedical applications, such as tissue engineering.

Table 2: Properties of PEG-Based Hydrogels

Hydrogel CompositionDegradation Rate (mass loss over time)Mechanical Strength
5% GelMA + 5% PEGLower mass loss compared to GelMA aloneEnhanced
10% GelMA + 10% PEGModerate mass lossHigh
15% GelMA + 5% PEGSimilar mass loss to GelMA aloneModerate

Research demonstrated that the addition of PEG alters the degradation profiles and mechanical properties of gelatin methacrylate (GelMA) hydrogels, indicating potential for customizing hydrogels for specific tissue engineering applications .

4. Multifunctional Applications

PEGMA can be modified to create multifunctional polymers capable of responding to external stimuli. These polymers have potential applications in smart drug delivery systems and responsive coatings.

Example: Smart Coatings

Recent advancements have led to the development of smart coatings that incorporate PEGMA along with other functional groups to create materials responsive to environmental changes such as pH or temperature . This multifunctionality enhances the potential for targeted drug delivery and controlled release mechanisms.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing PEG methacrylate-based polymers, and how do reaction conditions influence polymer properties?

  • Methodological Answer : Synthesis typically involves free-radical polymerization using initiators like azobisisobutyronitrile (AIBN) under controlled temperatures. The ratio of this compound to crosslinkers (e.g., ethylene glycol dimethacrylate) determines hydrogel porosity and mechanical strength. For example, increasing crosslinker concentration enhances rigidity but reduces swelling capacity . Characterization via FTIR and NMR confirms methacrylate group incorporation, while gel permeation chromatography (GPC) evaluates molecular weight distribution.

Q. How can researchers characterize the hydrophilicity and degradation kinetics of this compound hydrogels?

  • Methodological Answer : Swelling studies in PBS (pH 7.4) quantify hydrophilicity by measuring mass change over time. Degradation kinetics are assessed using enzymatic (e.g., esterase) or hydrolytic conditions, with mass loss tracked gravimetrically. Fluorescence recovery after photobleaching (FRAP) can monitor protein mobility within hydrogels, linking diffusional behavior to crosslink density .

Q. What are the critical factors in designing this compound-based drug delivery systems for controlled release?

  • Methodological Answer : Key factors include polymer concentration (e.g., 20–35 wt%), PEG chain length (e.g., 2–20 kDa), and crosslink density. Hydrophobic domains (from methacrylate groups) slow diffusion-based release, while hydrophilic PEG regions enable rapid release. For biphasic release profiles, formulations with intermediate crosslink densities (e.g., 35 wt% M20P4) balance diffusion and degradation-mediated release .

Advanced Research Questions

Q. How can contradictions in protein release data from this compound hydrogels be resolved?

  • Methodological Answer : Discrepancies often arise from variations in protein-polymer interactions (e.g., hydrophobic vs. hydrophilic partitioning). Use fluorescence-labeled proteins (e.g., BSA-FITC) with FRAP to quantify mobility in different hydrogel regions. Pair release kinetics with SEM imaging to correlate pore morphology with release behavior. For incomplete release (>20% retention), verify if degradation (e.g., ester hydrolysis) is required for full liberation .

Q. What strategies mitigate cytotoxicity in this compound derivatives for biomedical applications?

  • Methodological Answer : Cytotoxicity of methacrylate monomers (e.g., residual unreacted groups) can be minimized via rigorous purification (dialysis or size-exclusion chromatography). Replace methyl ether methacrylate (mPEGMA) with acrylate derivatives (mPEGA) to reduce toxicity. Pre-screen formulations using in vitro assays (MTT, live/dead staining) across cell lines (e.g., HEK293, HeLa) .

Q. How do this compound-based nanoparticles achieve stability and targeting in MRI-guided drug delivery?

  • Methodological Answer : Incorporate reducible crosslinkers (e.g., disulfide-containing cystamine) to ensure stability in physiological conditions and rapid degradation in tumor microenvironments. Functionalize with targeting ligands (e.g., folic acid) via PEG spacer arms. Validate colloidal stability via DLS and zeta potential, and confirm targeting efficiency using flow cytometry .

Q. Data Analysis & Reproducibility

Q. What statistical approaches resolve variability in this compound hydrogel mechanical testing?

  • Methodological Answer : Use ANOVA with post-hoc Tukey tests to compare compressive moduli across formulations. Account for batch-to-batch variability by standardizing initiator concentrations and reaction temperatures. Report confidence intervals and effect sizes to highlight clinically relevant differences .

Q. How can researchers ensure reproducibility in this compound polymerization protocols?

  • Methodological Answer : Document exact molar ratios, solvent purity, and degassing steps. Share raw data (e.g., NMR spectra, rheology curves) in supplementary materials. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing protocols in repositories like Zenodo .

Q. Ethical & Reporting Standards

Q. What ethical considerations apply to in vivo studies using this compound implants?

  • Methodological Answer : Follow ARRIVE guidelines for animal studies: report sample size justification, anesthesia protocols, and postoperative care. Conduct biocompatibility tests (histopathology, cytokine profiling) to assess inflammatory responses. Disclose conflicts of interest, particularly if industry partners supply materials .

Q. How should authors structure a manuscript on this compound hydrogels to meet journal standards?

  • Methodological Answer : Organize sections as Introduction (hypothesis-driven context), Methods (detailed synthesis/characterization), Results (statistically robust data), Discussion (mechanistic insights vs. prior work). Use tables to compare formulations (e.g., PEG length, crosslink density) and figures for release kinetics/SEM images. Cite primary literature over reviews .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46O12/c1-23(2)24(26)36-22-21-35-20-19-34-18-17-33-16-15-32-14-13-31-12-11-30-10-9-29-8-7-28-6-5-27-4-3-25/h25H,1,3-22H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVPMFOXHJVWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name Poly(ethylene glycol) methacrylate
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CAS No.

25736-86-1
Record name Poly(oxy-1,2-ethanediyl), .alpha.-(2-methyl-1-oxo-2-propen-1-yl)-.omega.-hydroxy-
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Record name 2-Hydroxyethyl methacrylate, ethoxylated
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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